An In-depth Technical Guide to trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride: A Core Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, conformational intricacies, and practical applications, offering field-proven insights to empower your research and development endeavors.
Introduction: The Significance of Constrained Scaffolds
In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Non-natural, conformationally restricted amino acids have emerged as powerful tools in this pursuit. trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a prime example of such a scaffold. Its rigid cyclobutane core imposes specific geometric constraints on the relative positions of the amino and carboxylic acid functional groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in improved affinity and selectivity. Furthermore, the cyclobutane ring is a bioisostere for various other functionalities, offering a unique opportunity to modulate physicochemical properties and explore novel chemical space. This guide will serve as a detailed resource for understanding and utilizing this versatile building block.
Physicochemical and Structural Properties
The fundamental properties of trans-3-Aminocyclobutanecarboxylic acid hydrochloride are summarized below. These data are crucial for experimental design, from dissolution studies to reaction setup.
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO₂[1] |
| Molecular Weight | 151.59 g/mol [1] |
| CAS Number | 84182-60-5 |
| Appearance | White to off-white solid[2] |
| Purity | Typically ≥95%[3] |
| Canonical SMILES | C1C(C[C@H]1N)C(=O)O.Cl |
| InChI Key | DWZUMNAIAFBWKB-UHFFFAOYSA-N[1] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for many biological assays and synthetic transformations.
Conformational Analysis: The Puckered World of Cyclobutane
Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogens, it adopts a puckered or "butterfly" conformation.[4][5][6] This puckering results in two distinct substituent positions: axial and equatorial. The equilibrium geometry is a delicate balance between reducing torsional strain and the opposing increase in angle strain, with bond angles deviating from the ideal 109.5° to approximately 88°.[5]
In trans-3-Aminocyclobutanecarboxylic acid, the amino and carboxylic acid groups reside on opposite faces of the ring. A comprehensive conformational study combining X-ray diffraction, NMR spectroscopy, and DFT calculations has shown that the puckering of the cyclobutane ring is influenced by the substituents.[7][8] The preference for an equatorial position for substituents is a key determinant of the ring's conformational preference.[8]
Caption: Puckered conformation of the cyclobutane ring.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of trans-3-Aminocyclobutanecarboxylic acid hydrochloride is essential for reaction monitoring and quality control.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to cis and trans coupling. The methine protons attached to the carbon atoms bearing the amino and carboxyl groups will likely appear as distinct signals. The protons of the amino group will be broadened due to quadrupolar relaxation and exchange.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four carbon atoms of the cyclobutane ring, with the carbons attached to the electron-withdrawing amino and carboxyl groups shifted downfield. The carbonyl carbon of the carboxylic acid will appear at the lowest field.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad absorption in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt. A strong carbonyl (C=O) stretching vibration will be present around 1700-1750 cm⁻¹.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺, corresponding to the free base.
Synthesis and Reactivity
The synthesis of trans-3-Aminocyclobutanecarboxylic acid and its derivatives can be achieved through various synthetic routes. One common approach involves the derivatization of cyclobutene-1-carboxylic acid.[9] Another patented method describes a multi-step synthesis starting from cis-3-dibenzyl cyclobutanol, which undergoes a Mitsunobu reaction to invert the stereochemistry to the trans configuration, followed by hydrolysis and debenzylation.[10]
The reactivity of trans-3-Aminocyclobutanecarboxylic acid hydrochloride is dictated by its two primary functional groups: the primary amine and the carboxylic acid. This bifunctionality allows for a wide range of chemical transformations, making it a versatile building block.
Experimental Protocol: N-Boc Protection
The protection of the amino group is a common first step in many synthetic sequences to prevent its interference in subsequent reactions targeting the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.
Step-by-Step Methodology:
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Dissolution: Dissolve trans-3-Aminocyclobutanecarboxylic acid hydrochloride in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
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Basification: Add a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloride salt and deprotonate the amino group, making it nucleophilic.
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Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
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Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
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- 2. trans-3-aminocyclopentane-1-carboxylic acid hydrochloride CAS#: 1392803-15-4 [m.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
